Cas no 31930-18-4 (2-Amino-4-nitrobenzamide)

2-Amino-4-nitrobenzamide structure
2-Amino-4-nitrobenzamide structure
Product Name:2-Amino-4-nitrobenzamide
CAS No:31930-18-4
MF:C7H7N3O3
MW:181.148781061172
MDL:MFCD07368613
CID:300160
PubChem ID:12571231
Update Time:2025-07-23

2-Amino-4-nitrobenzamide Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-4-nitrobenzamide
    • Benzamide,2-amino-4-nitro-
    • 2-Amino-4-nitrobenzamid
    • 2-amino-4-nitro-benzamide
    • 4-nitroanthranilamide
    • Amino-2-nitro-4-benzamid
    • Benzamide,2-amino-4-nitro
    • DTXSID80502971
    • AKOS006287479
    • 31930-18-4
    • GS-3722
    • FHIFCKSBNKKCJM-UHFFFAOYSA-N
    • MFCD07368613
    • ETHYL2-METHYL-4,4,4-TRIFLUOROCROTONATE
    • AMY29021
    • AKOS025395567
    • CS-W018858
    • FT-0767933
    • Z1198172202
    • EN300-6745919
    • A875765
    • SCHEMBL3150549
    • DB-001884
    • MDL: MFCD07368613
    • Inchi: 1S/C7H7N3O3/c8-6-3-4(10(12)13)1-2-5(6)7(9)11/h1-3H,8H2,(H2,9,11)
    • InChI Key: FHIFCKSBNKKCJM-UHFFFAOYSA-N
    • SMILES: O=C(C1C=CC(=CC=1N)[N+](=O)[O-])N

Computed Properties

  • Exact Mass: 181.04900
  • Monoisotopic Mass: 181.04874109g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 226
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.3
  • Topological Polar Surface Area: 115Ų

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 1.5±0.1 g/cm3
  • Melting Point: No data available
  • Boiling Point: 432.2°C at 760 mmHg
  • Flash Point: 189.4±23.7 °C
  • Refractive Index: 1.676
  • PSA: 114.93000
  • LogP: 2.08060
  • Vapor Pressure: 0.0±0.9 mmHg at 25°C

2-Amino-4-nitrobenzamide Security Information

2-Amino-4-nitrobenzamide Customs Data

  • HS CODE:2924299090
  • Customs Data:

    China Customs Code:

    2924299090

    Overview:

    2924299090. Other cyclic amides(Including cyclic carbamates)(Including their derivatives as well as their salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, packing

    Summary:

    2924299090. other cyclic amides (including cyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

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2-Amino-4-nitrobenzamide Production Method

2-Amino-4-nitrobenzamide Suppliers

Amadis Chemical Company Limited
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Audited Supplier Audited Supplier
(CAS:31930-18-4)2-Amino-4-nitrobenzamide
Order Number:A875765
Stock Status:in Stock
Quantity:10g/25g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 09:47
Price ($):208.0/417.0
Email:sales@amadischem.com

Additional information on 2-Amino-4-nitrobenzamide

Introduction to 2-Amino-4-nitrobenzamide (CAS No. 31930-18-4)

2-Amino-4-nitrobenzamide, identified by the Chemical Abstracts Service Number (CAS No.) 31930-18-4, is a significant organic compound that has garnered considerable attention in the field of chemical biology and pharmaceutical research. This benzoic acid derivative features both an amino group and a nitro group at specific positions on the benzene ring, which endows it with unique chemical properties and reactivity. The structural configuration of 2-amino-4-nitrobenzamide makes it a versatile intermediate in synthetic chemistry, particularly in the development of pharmaceutical agents and agrochemicals.

The compound’s molecular structure consists of a benzene core substituted with an amino group at the 2-position and a nitro group at the 4-position, along with an amide functional group attached to the carboxyl carbon. This arrangement contributes to its solubility characteristics and interaction potential with biological targets. In recent years, 2-amino-4-nitrobenzamide has been explored for its potential applications in medicinal chemistry, particularly as a precursor in the synthesis of more complex molecules with therapeutic relevance.

One of the most compelling aspects of 2-amino-4-nitrobenzamide is its role in the development of novel bioactive compounds. Researchers have leveraged its structural framework to design molecules that exhibit inhibitory activity against various enzymes and receptors. For instance, derivatives of 2-amino-4-nitrobenzamide have been investigated for their potential as kinase inhibitors, which are crucial in treating cancers and inflammatory diseases. The nitro group, in particular, serves as a handle for further functionalization through reduction or diazotization reactions, allowing chemists to tailor the compound’s properties for specific applications.

Recent advancements in computational chemistry have further highlighted the significance of 2-amino-4-nitrobenzamide. Molecular modeling studies have demonstrated that subtle modifications to its structure can significantly alter its binding affinity to biological targets. This has spurred interest in developing high-throughput screening assays that incorporate 2-amino-4-nitrobenzamide as a key component. Such assays enable rapid identification of lead compounds for drug discovery, streamlining the process from initial hit identification to optimization.

The pharmaceutical industry has also shown interest in 2-amino-4-nitrobenzamide due to its potential as a scaffold for antiviral and antibacterial agents. The combination of an amino and nitro group provides multiple sites for interaction with biological systems, making it an attractive candidate for designing molecules that disrupt pathogenic mechanisms. For example, studies have explored its derivatives as inhibitors of bacterial enzymes involved in DNA replication and transcription, offering promising avenues for combating antibiotic-resistant strains.

Moreover, 2-amino-4-nitrobenzamide has found utility in materials science, particularly in the synthesis of advanced polymers and dyes. Its ability to undergo selective reactions allows for the creation of conjugated polymers with enhanced electronic properties. These polymers are being explored for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The nitro group’s ability to absorb light at specific wavelengths also makes it valuable in designing dyes with tunable optical properties.

In academic research, 2-amino-4-nitrobenzamide continues to be a subject of interest due to its role as a building block in synthetic organic chemistry. Its accessibility through multi-step synthetic routes from commercially available precursors makes it a preferred choice for teaching and research purposes. Educational institutions often incorporate examples involving 2-amino-4-nitrobenzamide into their curricula to illustrate key concepts such as nucleophilic aromatic substitution, reduction reactions, and amide bond formation.

The environmental impact of using 2-amino-4-nitrobenzamide in industrial processes is another area of growing concern. While it offers numerous synthetic advantages, proper handling and disposal are essential to minimize ecological risks. Researchers are increasingly focusing on green chemistry approaches to develop more sustainable synthetic routes that reduce waste and hazardous byproducts. This includes exploring catalytic methods that enhance efficiency while lowering environmental footprints.

Future directions for research on 2-amino-4-nitrobenzamide include exploring its potential in nanotechnology and drug delivery systems. The compound’s ability to form coordination complexes with metal ions opens up possibilities for designing metal-based drugs or catalysts with enhanced stability and bioavailability. Additionally, its amphiphilic nature suggests potential applications in self-assembling systems used for targeted drug delivery or diagnostic imaging.

In summary, 2-amino-4-nitrobenzamide (CAS No. 31930-18-4) is a multifaceted compound with broad applications across pharmaceuticals, materials science, and environmental chemistry. Its unique structural features make it a valuable intermediate for synthesizing bioactive molecules, while its reactivity allows for diverse functionalizations. As research continues to uncover new uses for this compound, 2-amino-4-nitrobenzamide is poised to remain a cornerstone of innovation in chemical biology and beyond.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:31930-18-4)2-Amino-4-nitrobenzamide
A875765
Purity:99%/99%
Quantity:10g/25g
Price ($):208.0/417.0
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